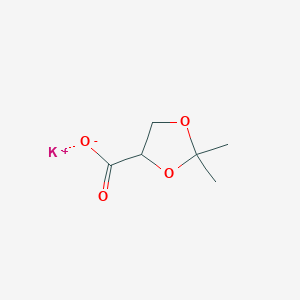

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the molecular formula C6H10KO4. It is a potassium salt of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This compound is known for its unique structure, which includes a dioxolane ring, making it a valuable intermediate in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods

Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various carboxylate and alcohol derivatives, which are useful intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in organic synthesis. Its dioxolane ring structure allows it to participate in a variety of chemical reactions:

- Oxidation : It can be oxidized to form carboxylate derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction : The compound can undergo reduction to yield alcohol derivatives with reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : It can engage in nucleophilic substitution reactions where the potassium ion is replaced by other cations, facilitating the synthesis of more complex organic molecules .

Biological Applications

In biological research, this compound acts as a precursor for biologically active compounds. Its unique structure enables it to interact with various molecular targets, potentially modulating enzyme activity and influencing metabolic pathways. This makes it valuable in the development of pharmaceuticals aimed at treating metabolic disorders and other diseases .

Industrial Applications

The compound is also utilized in industrial settings:

- Polymer Production : It plays a role in the synthesis of polymers and other industrial chemicals, contributing to the development of new materials with desirable properties.

- Chiral Synthons : As a chiral building block, it is involved in synthesizing enantiomerically pure compounds that are crucial for pharmaceutical applications. The ability to separate its enantiomers enhances its utility in creating optically active substances .

Synthesis of Chiral Compounds

A notable study demonstrated the use of this compound in synthesizing chiral synthons. The process involved separating its enantiomers to produce compounds with high enantiomeric excess (up to 90%). These compounds are essential for producing pharmaceuticals such as beta-blockers and lactams .

Pharmaceutical Development

Research has shown that derivatives of this compound can lead to the development of drugs targeting specific metabolic pathways. For instance, studies have focused on its role in synthesizing compounds that inhibit key enzymes involved in metabolic disorders .

Wirkmechanismus

The mechanism of action of potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets. The dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with a hydroxyl group instead of a carboxylate group.

2,2-Dimethyl-1,3-dioxane-4-carboxylate: Similar but with a six-membered ring instead of a five-membered dioxolane ring.

Uniqueness

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ring structure and the presence of a potassium ion, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound that has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article explores the biological activities associated with this compound, presenting relevant data from studies and case analyses.

Chemical Structure and Properties

This compound is a salt derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. Its structure features a dioxolane ring that contributes to its biological activity. The presence of the carboxylate group enhances its solubility in water, making it suitable for various biological applications.

Antimicrobial Properties

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that the compound effectively inhibited fungal growth at concentrations comparable to traditional antifungal agents .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Quorum Sensing Interference : A study demonstrated that this compound can disrupt the AI-2 mediated quorum sensing in bacteria. This disruption leads to reduced biofilm formation and virulence factor expression in pathogenic bacteria .

- In Vivo Studies : Animal model studies have revealed that treatment with this compound significantly reduces infection severity caused by resistant bacterial strains. The compound's low toxicity profile makes it a candidate for further development as an antimicrobial agent .

- Synergistic Effects : Research also suggests potential synergistic effects when combined with other antibiotics. This combination therapy could enhance the efficacy of existing treatments against resistant bacterial strains .

Eigenschaften

IUPAC Name |

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635533 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83400-91-3 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.